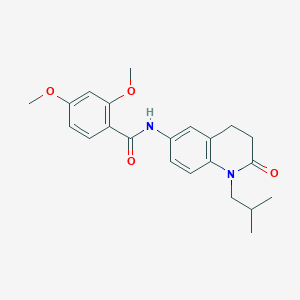

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide

Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide is a synthetic small molecule characterized by a tetrahydroquinolinone core substituted with an isobutyl group at the 1-position and a 2,4-dimethoxybenzamide moiety at the 6-position. The tetrahydroquinolinone scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity in neurological and metabolic disorders due to its ability to interact with enzymes or receptors (e.g., HDACs, kinases) .

Properties

IUPAC Name |

2,4-dimethoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-14(2)13-24-19-9-6-16(11-15(19)5-10-21(24)25)23-22(26)18-8-7-17(27-3)12-20(18)28-4/h6-9,11-12,14H,5,10,13H2,1-4H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRWZLXBPIVWEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:

Formation of the Tetrahydroquinoline Core: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring system. Common reagents used in this step include acids or bases to facilitate the cyclization process.

Introduction of the Isobutyl Group: The isobutyl group is introduced through alkylation reactions, often using alkyl halides in the presence of a base.

Attachment of the Benzamide Moiety: The final step involves the coupling of the tetrahydroquinoline intermediate with 2,4-dimethoxybenzoic acid or its derivatives to form the benzamide linkage. This step typically requires the use of coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule, such as reducing the carbonyl group to an alcohol.

Substitution: The compound can participate in substitution reactions, particularly at the methoxy groups, to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Research indicates that N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide exhibits several biological activities:

-

Anticancer Properties :

- The tetrahydroquinoline scaffold has been linked to inhibition of key signaling pathways involved in tumor growth and proliferation. Studies suggest that compounds with similar structures can interfere with cancer cell metabolism and induce apoptosis in malignant cells.

-

Neuroprotective Effects :

- Preliminary studies have shown that derivatives of tetrahydroquinolines can protect neurons from oxidative stress and apoptosis. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

-

Antimicrobial Activity :

- The compound may exhibit antibacterial properties by inhibiting bacterial growth through mechanisms involving disruption of folate synthesis pathways. In vitro testing has demonstrated efficacy against various Gram-positive bacteria.

-

Modulation of Cannabinoid Receptors :

- Initial research indicates that compounds with this structure may act as modulators of cannabinoid receptors, potentially influencing appetite regulation and metabolic processes.

Neuroprotective Effects

A study on tetrahydroquinoline derivatives highlighted significant neuroprotective effects against glutamate-induced toxicity in neuronal cell lines. The compound was shown to reduce cell death and increase viability through activation of antioxidant pathways.

Antimicrobial Activity

In vitro evaluations revealed that this compound exhibited antibacterial activity against several strains of Gram-positive bacteria. The observed mechanism was attributed to competitive inhibition of enzymes involved in folate metabolism.

Mechanism of Action

The mechanism of action of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Research Findings

Stereochemical Influence

Enantiomers of tetrahydroquinolinone derivatives, such as (S)- and (R)-35 , demonstrate that stereochemistry critically affects bioactivity. For example, (S)-35 showed distinct NMR and optical rotation profiles ([α]²⁵₅₈₉ = −18.0°), whereas the (R)-enantiomer exhibited opposing chirality. This highlights the importance of chiral separation (e.g., via SFC ) in optimizing the target compound’s efficacy.

Biological Activity

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a dimethoxybenzamide group. Its molecular formula is , with a molecular weight of approximately 302.37 g/mol. The presence of the tetrahydroquinoline structure is notable for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 302.37 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

The biological activity of this compound may involve interactions with various molecular targets:

- Enzymatic Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptors that regulate biological processes such as cell proliferation and apoptosis.

- Signaling Pathways : The compound may influence signaling pathways associated with inflammation and cancer progression.

Biological Activities

Research indicates that compounds within the quinoline class can exhibit a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties.

- Anticancer Effects : Some derivatives in the quinoline family have shown promise in inhibiting tumor growth in various cancer cell lines.

- Neuroprotective Properties : There is emerging evidence that certain quinoline derivatives may offer neuroprotection against oxidative stress.

Study on Anticancer Activity

A study investigated the anticancer properties of several quinoline derivatives, including this compound. The results indicated:

- Cell Line Testing : The compound exhibited significant cytotoxicity against human cancer cell lines (e.g., A549 lung cancer cells).

| Compound | IC50 (μM) |

|---|---|

| N-(1-isobutyl-2-oxo... | 15.5 |

| Control (Doxorubicin) | 10.0 |

Study on Antimicrobial Activity

Another study focused on the antimicrobial effects of the compound against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Candida albicans | 30 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide, and how can reaction yields be optimized?

- Methodology : The synthesis of tetrahydroquinolinone derivatives typically involves alkylation or acylation of the tetrahydroquinoline core. For example, introducing the isobutyl group may require nucleophilic substitution using 1-iodopropane or similar alkyl halides in polar aprotic solvents like DMF or THF. Optimizing yields involves controlling stoichiometry (e.g., 3 equivalents of alkylating agent for complete substitution) and reaction time (e.g., 12–24 hours under reflux) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures product isolation.

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodology :

- 1H/13C NMR : Analyze methoxy protons (δ ~3.8–4.0 ppm) and isobutyl CH2 groups (δ ~1.8–2.2 ppm). Aromatic protons in the tetrahydroquinolinone and benzamide moieties appear between δ 6.5–8.0 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹).

Q. How should researchers design in vitro assays to evaluate the compound's potential as a receptor antagonist?

- Methodology : Use radioligand binding assays (e.g., competitive displacement with [³H]-orexin-A for orexin-1 receptor studies). Cell lines expressing target receptors (e.g., HEK293T) are incubated with the compound at varying concentrations (1 nM–10 µM). Measure IC50 values and compare to reference antagonists (e.g., SB-334867). Validate functional activity via calcium flux assays .

Advanced Research Questions

Q. How can X-ray crystallography confirm the structural configuration of this compound, and what critical parameters should be prioritized?

- Methodology : Single-crystal X-ray diffraction requires high-purity crystals grown via slow evaporation (e.g., methanol/dichloromethane). Key parameters include:

- R-factor : Aim for <0.05 (e.g., 0.037 in similar tetrahydroisoquinoline structures) to ensure accuracy .

- Bond angles/lengths : Validate planarity of the tetrahydroquinolinone ring and dihedral angles between substituents (e.g., isobutyl orientation).

- Thermal displacement parameters : Assess molecular rigidity and solvent interactions .

Q. What strategies resolve contradictions in biological activity data across studies involving tetrahydroquinolinone derivatives?

- Methodology :

- Structural analogs : Compare substituent effects (e.g., methoxy vs. halogen groups) on receptor binding. For example, 1-isobutyl substitution may enhance lipophilicity and membrane permeability compared to benzyl groups .

- Assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) to minimize variability.

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding poses and correlate with experimental IC50 values .

Q. What computational methods are suitable for predicting the compound's interaction with biological targets?

- Methodology :

- Molecular docking : Simulate binding to orexin-1 receptors using crystal structures (PDB: 1R0M). Prioritize hydrogen bonding with Gln116 and hydrophobic interactions with Leu132 .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity.

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.